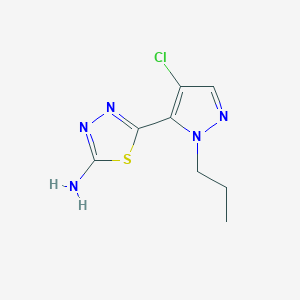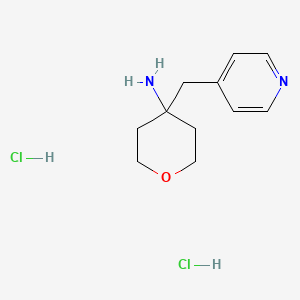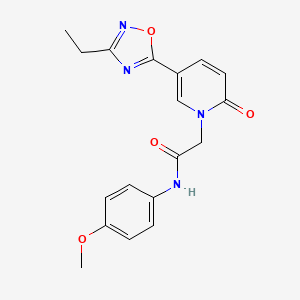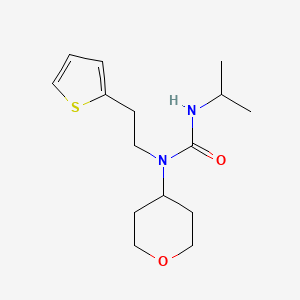
3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea (ITUE) is a chemical compound that belongs to the class of ureas. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. ITUE has been the subject of scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea, due to its complex structure, is likely to be involved in synthesis and chemical reactions aimed at creating novel organic compounds. For instance, urea derivatives are frequently utilized in the synthesis of heterocyclic compounds, as demonstrated by the development of novel pyridine, naphthyridine derivatives (Abdelrazek et al., 2010), and pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). These reactions showcase the versatility of urea derivatives in contributing to the diversity of organic chemistry through the formation of complex and functionalized molecular architectures.
Material Science Applications
In material science, the urea derivative could play a role in the synthesis of functional polymers. For example, urea-functionalized polymers have been researched for their thermal properties and potential applications in coatings and films. The study by Yu et al. (2000) on thermolytic and catalytic reactions in functionalized regioregular polythiophenes (Yu & Holdcroft, 2000) illustrates the importance of such derivatives in modifying polymer properties for specific applications.
Photoluminescent Properties
Another area of research that might involve this compound is the study of photoluminescent properties in polymers. Han et al. (2005) investigated the synthesis, solid-phase reaction, optical properties, and patterning of luminescent polyfluorenes (Han et al., 2005). The incorporation of a urea derivative similar to 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea could influence the photoluminescent properties of polyfluorenes, thereby enhancing their application in optoelectronic devices.
Medicinal Chemistry
In medicinal chemistry, although direct references to the exact urea compound are scarce, the structural motif of urea is a common feature in drug design. For instance, urea derivatives have been explored for their potential as inhibitors or activators of certain biological targets (Manickam et al., 2017). The structural uniqueness of 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea suggests potential exploration in this field for novel biological activities.
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-propan-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)16-15(18)17(13-6-9-19-10-7-13)8-5-14-4-3-11-20-14/h3-4,11-13H,5-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJBUDQDLHUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(CCC1=CC=CS1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)
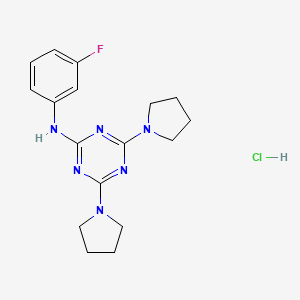
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)

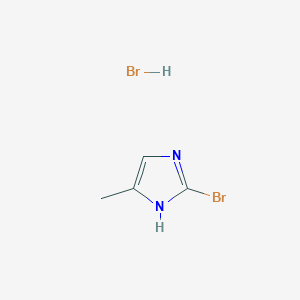
![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)
![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
